![molecular formula C22H25N7O3S B5571396 1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5571396.png)

1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related purine derivatives often involves multi-step chemical reactions aiming to introduce specific functional groups that contribute to the molecule's biological activity. For instance, compounds with alkylamino substituents have been synthesized and tested for various biological activities, indicating the importance of precise chemical modifications in achieving desired pharmacological properties (Chłoń-Rzepa et al., 2004).

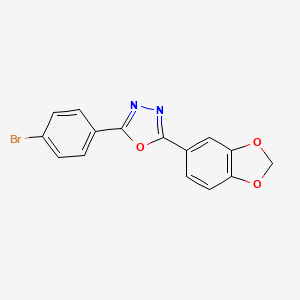

Molecular Structure Analysis

Molecular structure analysis of purine derivatives often includes the use of spectroscopic methods such as NMR and mass spectrometry, as well as elemental analysis to elucidate the structure of newly synthesized compounds. For example, organosulphur thiazolo-pyrimidines, related to purine bases, have been synthesized and structurally characterized, showcasing the diversity and complexity of purine analogs (Goyal et al., 2023).

Chemical Reactions and Properties

The chemical reactions involving purine derivatives can range from substitutions, additions, to cyclization reactions, depending on the desired chemical modifications. The synthesis of 6-purineselenyl and various substituted purine diones demonstrates the versatility of purine chemistry (Gobouri, 2020).

科学的研究の応用

Synthesis and Pharmacological Activities

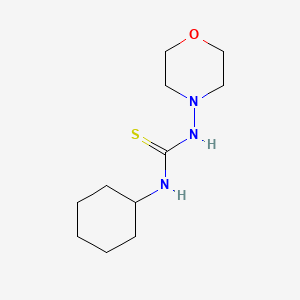

Chemical Synthesis and Dopaminergic Features : Compounds related to the specified chemical structure have been synthesized and evaluated for their binding affinity at dopamine and serotonin receptors. For instance, derivatives showing selective D2 receptor ligands with binding affinity in the nanomolar range were identified, indicating potential therapeutic applications in conditions related to dopamine receptor activity (Kostic-Rajacic et al., 1998).

Crystal Structure Analysis : Research on similar compounds has been conducted to understand their molecular geometry and hydrogen bonding networks, which are crucial for their pharmacological activity. The structural analysis contributes to the design of compounds with optimized interactions with biological targets (Karczmarzyk et al., 1995).

Biological Activity of Substituted Pyridines and Purines : Some derivatives have been tested for their hypoglycemic and hypolipidemic activity, with certain compounds showing potential as candidates for further pharmacological studies. This highlights their potential use in metabolic disorders (Kim et al., 2004).

Antiviral Activity : The synthesis of novel purine analogues and their evaluation against various viruses demonstrate the potential antiviral applications of these compounds. Moderate activity against rhinoviruses was observed in some cases, suggesting a starting point for the development of new antiviral agents (Kim et al., 1978).

Cardiovascular Activity : Research on 8-alkylamino derivatives of purine-diones showed that certain compounds exhibit strong prophylactic antiarrhythmic activity. This suggests their potential in the treatment of cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Antihistaminic Agents : The synthesis and testing of benzimidazole derivatives for H1-antihistaminic activity indicate their potential in allergy treatment. Some derivatives showed potent activity, highlighting the chemical structure's relevance in designing new antihistaminic drugs (Iemura et al., 1986).

特性

IUPAC Name |

1,3,7-trimethyl-8-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O3S/c1-25-17-18(26(2)22(32)27(3)19(17)31)24-20(25)33-21-23-14-9-5-6-10-15(14)29(21)13-16(30)28-11-7-4-8-12-28/h5-6,9-10H,4,7-8,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMRWILQHXFYPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1SC3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,7-Trimethyl-8-[1-(2-oxo-2-piperidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-3,7-dihydro-purine-2,6-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5571316.png)

![9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5571339.png)

![2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5571344.png)

![3-methyl-4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5571351.png)

![N-[(2-tert-butylphenoxy)acetyl]-beta-alanine](/img/structure/B5571361.png)

![2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5571371.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5571383.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571406.png)